molecular formula C9H6F7N B1277375 4-(Perfluoropropan-2-yl)aniline CAS No. 2396-17-0

4-(Perfluoropropan-2-yl)aniline

Cat. No.: B1277375
CAS No.: 2396-17-0
M. Wt: 261.14 g/mol
InChI Key: PWDDQCRAKBGDTI-UHFFFAOYSA-N
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Description

4-(Perfluoropropan-2-yl)aniline is a chemical compound with the molecular formula C₉H₆F₇N. It is also known by other names such as 4-perfluoroisopropylaniline and 4-(Heptafluoroisopropyl)aniline. This compound is characterized by the presence of a perfluorinated isopropyl group attached to an aniline ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4-(Perfluoropropan-2-yl)aniline involves several steps. One common method starts with the reaction of aniline with perfluoropropan-2-yl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

4-(Perfluoropropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the aromatic ring, resulting in compounds like 2,6-dichloro-4-(perfluoropropan-2-yl)aniline.

Common reagents and conditions for these reactions include solvents like dichloromethane, ethyl acetate, and bases such as potassium carbonate or sodium hydroxide. Major products formed from these reactions include halogenated derivatives and quinones .

Scientific Research Applications

4-(Perfluoropropan-2-yl)aniline finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as fungicidal and insecticidal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and properties.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Perfluoropropan-2-yl)aniline involves its interaction with specific molecular targets. For instance, in insecticidal applications, it acts as an antagonist to the insect resistance to dieldrin (RDL) γ-aminobutyric acid (GABA) receptors. This interaction disrupts the normal functioning of the GABA receptors, leading to the insecticidal effects . The compound’s unique structure allows it to selectively target these receptors, making it effective against specific pests.

Comparison with Similar Compounds

4-(Perfluoropropan-2-yl)aniline can be compared with other similar compounds, such as:

    2,6-Dichloro-4-(perfluoropropan-2-yl)aniline: This compound has additional chlorine atoms on the aromatic ring, which can alter its chemical reactivity and biological activity.

    Perfluoropropan-2-yl-based quinoline derivatives: These compounds incorporate the perfluoropropan-2-yl group into a quinoline structure, resulting in different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the perfluorinated isopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDDQCRAKBGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431246
Record name 4-perfluoroisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2396-17-0
Record name 4-perfluoroisopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(heptafluoropropan-2-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of aniline (1.32 g, 14.19 mmol) in tert-butyl methyl ether (25 ml) and water (25 ml) was added sequentially 2-iodoheptafluoropropane (5.00 g, 17.06 mmol), sodium thiosulphate (3.50 g, 17.06 mmol), sodium hydrogen carbonate (1.73 g, 17.06 mmol) and tetrabutylammonium hydrogen sulphate (0.53 g, 17.06 mmol). The reaction mixture was stirred at room temperature for 18 h and the two layers were separated. The aqueous layer was extracted with ethyl acetate and the combined organic phases were washed with hydrochloric acid (2N), aqueous sodium hydrogen carbonate solution and brine, dried (MgSO4) and concentrated in vacuo to give the titled compound (1.00 g).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium thiosulphate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

100 g (1.02 mol) of aniline, 230 g (1.12 mol) of 85% sodium hydrosulfite, and 35.1 g (0.100 mol) of tetrabutylammonium hydrogen sulfate were charged to a mixed solution of 1500 ml of t-butyl methyl ether and 1500 ml of water, and 94.7 g (1.12 mol) of sodium hydrogen carbonate was added thereto. 350 g (1.12 mol) of heptafluoroisopropyl iodide was added dropwise thereto at room temperature, followed by stirring at room temperature for 6 hours. After the liquid separation, the organic layer was washed with 1 M hydrochloric acid, water, and a saturated aqueous sodium hydrogen carbonate solution, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and 500 ml of ethyl acetate was charged thereto. 255 g (1.02 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise thereto, followed by stirring at room temperature for 30 minutes and at 5° C. for 1 hour. The precipitated solid was separated by filtration, and the solid was charged to 1000 ml of ethyl acetate, adjusted to pH 8 to 9 by the addition of 1000 ml of a saturated aqueous sodium hydrogen carbonate solution at 20° C. or lower, and subjected to liquid separation. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure to prepare 188 g (yield 71%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods III

Procedure details

100 g (1.02 mol) of aniline, 230 g (1.12 mol) of 85% sodium hydrosulfite, and 35.1 g (0.100 mol) of tetrabutylammonium hydrogen sulfate were charged to a mixed solution of 1500 ml of t-butyl methyl ether and 1500 ml of water, and 94.7 g (1.12 mol) of sodium hydrogen carbonate was added thereto. 350 g (1.12 mol) of heptafluoroisopropyl iodide was added dropwise thereto at room temperature, followed by stirring at room temperature for 6 hours. After the liquid separation, the organic layer was washed with 1 M hydrochloric acid, water, and a saturated aqueous sodium hydrogen carbonate solution, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and 500 ml of ethyl acetate was charged thereto. 255 g (1.02 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise thereto, followed by stirring at room temperature for 30 minutes and at 5° C. for 1 hour. The precipitated solid was separated by filtration, and the solid was charged to 1000 ml of ethyl acetate, adjusted to pH 8 to 9 by the addition of 1000 ml of a saturated aqueous sodium hydrogen carbonate solution at 20° C. or lower, and subjected to liquid separation. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure to prepare 188 g (yield 71%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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